molecular formula C8H8N2S B1275122 4-Amino-3-methylphenyl thiocyanate CAS No. 33192-10-8

4-Amino-3-methylphenyl thiocyanate

Cat. No.: B1275122
CAS No.: 33192-10-8
M. Wt: 164.23 g/mol
InChI Key: RCBONENBHJLSHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-amino-3-methylphenyl thiocyanate can be achieved through various methods. One common approach involves the reaction of phenyl isothiocyanate with the corresponding amines under mild conditions and in the presence of dimethylbenzene as a solvent . This reaction is typically carried out under nitrogen protection to ensure high yields and safety. Another method involves the use of carbon disulfide and triethylamine to generate dithiocarbamate salts, which are then decomposed to form isothiocyanates . These methods are favored for their low toxicity, cost-effectiveness, and simplicity.

Chemical Reactions Analysis

4-Amino-3-methylphenyl thiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include phenyl chlorothionoformate , carbon disulfide , and triethylamine . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-methylphenyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-3-methylphenyl thiocyanate involves its ability to form isothiocyanates, which are known for their biological activity. Isothiocyanates can interact with various molecular targets, including enzymes and proteins, leading to alterations in cellular processes . The exact pathways and targets depend on the specific isothiocyanate formed and its application.

Comparison with Similar Compounds

4-Amino-3-methylphenyl thiocyanate can be compared with other similar compounds such as:

  • Phenyl isothiocyanate
  • 4-Amino-2-methylphenyl thiocyanate
  • 3-Amino-4-methylphenyl thiocyanate

These compounds share similar structural features but differ in the position of the amino and methyl groups on the benzene ring. This structural variation can lead to differences in reactivity and biological activity, highlighting the uniqueness of this compound.

Properties

IUPAC Name

(4-amino-3-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-4-7(11-5-9)2-3-8(6)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBONENBHJLSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405175
Record name 4-amino-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33192-10-8
Record name 4-amino-3-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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